molecular formula C17H14N2O5S3 B2684250 4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide CAS No. 896338-21-9

4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide

Cat. No. B2684250
CAS RN: 896338-21-9
M. Wt: 422.49
InChI Key: VRTFJHAEWBMIFL-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide, also known as TNBS, is a chemical compound widely used in scientific research. It is a derivative of 2,4,6-trinitrobenzene and is commonly used as a hapten to induce an immune response in animals. TNBS has gained significant attention due to its unique properties, which make it an ideal tool for studying various biological processes.

Scientific Research Applications

Materials Science and Organic Electronics

Thiophene derivatives, including our compound of interest, play a pivotal role in materials science. Their π-conjugated systems make them excellent candidates for organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Researchers investigate their electronic properties, charge transport behavior, and stability to enhance device performance.

Corrosion Inhibition

Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from degradation due to environmental factors makes them valuable in preventing rust and corrosion.

Pharmacology and Drug Discovery

Thiophene-based molecules exhibit diverse pharmacological properties. For instance:

Synthetic Chemistry and Heterocyclization

The synthesis of thiophene derivatives involves various methods, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . These reactions allow access to diverse functionalized thiophenes, enabling researchers to tailor their properties for specific applications.

Coordination Chemistry and Metal Complexes

Our compound’s unique structure suggests potential coordination with metal ions. Investigating its behavior as a ligand in metal complexes could lead to novel catalysts or materials .

properties

IUPAC Name

4-nitro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S3/c20-17(12-5-7-13(8-6-12)19(21)22)18-11-15(14-3-1-9-25-14)27(23,24)16-4-2-10-26-16/h1-10,15H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTFJHAEWBMIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide

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